N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(naphthalen-2-yloxy)acetamide
Description
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(naphthalen-2-yloxy)acetamide is a heterocyclic compound featuring a benzoxazepine core fused with a naphthalene-based acetamide moiety. The benzoxazepine ring system (a seven-membered heterocycle containing oxygen and nitrogen) is substituted with ethyl and dimethyl groups at the 5- and 3,3-positions, respectively, and an oxo group at position 2. The acetamide side chain is functionalized with a naphthalen-2-yloxy group, contributing to its aromatic and hydrophobic character.
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-4-27-21-14-19(10-12-22(21)31-16-25(2,3)24(27)29)26-23(28)15-30-20-11-9-17-7-5-6-8-18(17)13-20/h5-14H,4,15-16H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPWTRVOMICOHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Compounds Analyzed:
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k)
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a)
N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (PF 43(1)e)
Table 1: Structural and Functional Group Comparisons
Key Observations:
- The target compound’s benzoxazepine core distinguishes it from coumarin (2k) and triazole (6a) derivatives, offering unique conformational rigidity and electronic properties.
- The naphthalen-2-yloxy group provides extended π-system interactions compared to the smaller phenoxy or chromenyloxy groups in other compounds .
- Unlike PF 43(1)e (a peptide-like acetamide), the target lacks stereochemical complexity but compensates with hydrophobic bulk via the naphthalene substituent .
Spectroscopic and Physicochemical Properties
Table 3: Spectroscopic Data Comparison
Key Observations:
Q & A
Q. What are the key synthetic routes for this compound, and what precursors are typically used?
The compound is synthesized via condensation reactions between 5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin derivatives and naphthalene-based precursors. A common method involves activating the benzoxazepine core with electrophilic reagents, followed by coupling with 2-(naphthalen-2-yloxy)acetic acid derivatives. Reaction conditions often require inert atmospheres, controlled temperatures (60–80°C), and catalysts like triethylamine to facilitate amide bond formation .
Q. Which analytical techniques are essential for structural confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D variants) and Infrared (IR) spectroscopy are critical for identifying functional groups (e.g., amide C=O stretch at ~1660 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). X-ray crystallography may resolve stereochemical ambiguities in crystalline forms .
Q. How is the compound’s solubility and stability assessed for in vitro studies?
Solubility is tested in polar (DMSO, ethanol) and nonpolar solvents (dichloromethane) using dynamic light scattering. Stability under physiological conditions (pH 7.4, 37°C) is monitored via UV-Vis spectroscopy over 24–72 hours. Accelerated degradation studies (e.g., elevated temperature) identify labile functional groups (e.g., oxazepine ring) .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions?
Yields are improved by:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
- Catalyst optimization : Substoichiometric Cu(I) in click chemistry (e.g., alkyne-azide cycloaddition) reduces byproducts .
- Temperature control : Gradual heating (e.g., 50°C to 80°C) prevents thermal decomposition.
- Real-time monitoring : TLC and in situ IR track intermediate formation .
Q. What strategies resolve contradictions in spectroscopic or biological data?
- NMR discrepancies : Use 2D NMR (COSY, NOESY) to distinguish overlapping signals or confirm stereochemistry.
- Biological activity variability : Validate assays with positive controls (e.g., known enzyme inhibitors) and replicate experiments across cell lines (e.g., HEK293 vs. HeLa).
- Computational validation : Molecular docking (AutoDock Vina) predicts binding modes to receptors, cross-referenced with mutagenesis data .
Q. How are structure-activity relationships (SARs) explored to enhance biological efficacy?
- Analog synthesis : Modify the naphthalenyloxy group (e.g., halogenation, methoxy substitution) and assess changes in activity via IC₅₀ assays.
- Pharmacophore mapping : Identify critical motifs (e.g., benzoxazepine’s oxo group) using 3D-QSAR models.
- Metabolic profiling : LC-MS/MS detects metabolites to guide stability improvements .
Q. What experimental designs are used to elucidate the mechanism of action?
- Enzyme kinetics : Michaelis-Menten assays quantify inhibition constants (Kᵢ) for target enzymes (e.g., kinases).
- Cellular pathways : RNA-seq or proteomics (SILAC) identify differentially expressed proteins post-treatment.
- In vivo models : Zebrafish or murine studies correlate pharmacokinetics (Cmax, AUC) with efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
